BenchChemオンラインストアへようこそ!

6,7-Methylenedioxy-2-tetralone

Quality Control Identity Verification Regioisomer Discrimination

6,7-Methylenedioxy-2-tetralone (CAS 18959-63-2; also designated 6,7-methylenedioxy-β-tetralone) is a bicyclic β-tetralone (2-tetralone) characterized by a methylenedioxy bridge (–OCH₂O–) fused across the 6- and 7-positions of the tetrahydronaphthalene ring system. The compound belongs to the broader tetralone scaffold class, which has been extensively reviewed as a privileged pharmacophore and versatile synthetic intermediate with documented applications spanning CNS-targeted ligands, antitumor agents, and natural product synthesis.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B8339007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Methylenedioxy-2-tetralone
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C=C2CC1=O)OCO3
InChIInChI=1S/C11H10O3/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5H,1-3,6H2
InChIKeyWCGFNEITJZFQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Methylenedioxy-2-tetralone: Sourcing Guide for the β-Tetralone Scaffold Intermediate (CAS 18959-63-2)


6,7-Methylenedioxy-2-tetralone (CAS 18959-63-2; also designated 6,7-methylenedioxy-β-tetralone) is a bicyclic β-tetralone (2-tetralone) characterized by a methylenedioxy bridge (–OCH₂O–) fused across the 6- and 7-positions of the tetrahydronaphthalene ring system [1]. The compound belongs to the broader tetralone scaffold class, which has been extensively reviewed as a privileged pharmacophore and versatile synthetic intermediate with documented applications spanning CNS-targeted ligands, antitumor agents, and natural product synthesis [2]. The β-tetralone subclass in particular is distinguished by the ketone carbonyl at position 2, a regiochemical feature that dictates fundamentally different reactivity, synthetic accessibility, and biological target engagement compared to the isomeric α-tetralone (1-tetralone) scaffold [3].

Why 6,7-Methylenedioxy-2-tetralone Cannot Be Substituted with Other Tetralone Isomers or Analogs


The tetralone chemical space contains multiple closely related scaffolds—1-tetralone vs. 2-tetralone, methylenedioxy vs. dimethoxy substitution, and varying bridge positions (5,6- vs. 6,7-)—each of which confers distinct reactivity, pharmacokinetic behavior, and synthetic trajectory. Critically, 2-tetralones exhibit significantly higher thermal reactivity than their 1-tetralone isomers, a difference that is amplified under acidic zeolite-catalyzed conditions relevant to industrial transformations [1]. The methylenedioxy bridge, as opposed to a dimethoxy motif, locks oxygen atoms into a planar, conformationally restrained orientation that alters electron density distribution on the aromatic ring, modulates metabolic susceptibility, and is specifically recognized by CYP719A subfamily enzymes involved in alkaloid biosynthesis [2]. Furthermore, the 6,7- vs. 5,6-methylenedioxy positional isomerism redirects the regiospecificity of electrophilic aromatic substitution, determines the accessible vector of downstream functionalization, and leads to different biological target engagement profiles in aminotetralin-derived CNS ligands [3]. Generic substitution without explicit verification of these parameters risks synthetic failure, altered biological activity, or irreproducible pharmacokinetic profiles.

6,7-Methylenedioxy-2-tetralone: Quantitative Differentiation Evidence for Scientific Selection


Melting Point Identity Verification: 6,7-Methylenedioxy-2-tetralone vs. 6,7-Methylenedioxy-1-tetralone

The melting point of 6,7-methylenedioxy-2-tetralone (β-tetralone isomer) is 91–92 °C as reported in the experimental section of US Patent 6486167B1, where the compound was purified via its bisulfite adduct and characterized by 1H NMR, 13C NMR, IR, and elemental analysis [1]. In contrast, the regioisomeric 6,7-methylenedioxy-1-tetralone (α-tetralone, CAS 41303-45-1) exhibits a melting point of 133–134 °C as documented by CAS Common Chemistry and corroborated by chemical supplier databases [2]. This ~42 °C differential provides an unambiguous, instrument-free identity verification parameter for incoming quality control and distinguishes the two isomers in procurement specifications.

Quality Control Identity Verification Regioisomer Discrimination

Scaffold Reactivity: 2-Tetralone Exhibits Significantly Higher Conversion than 1-Tetralone over Acidic Zeolite Catalysts

In a direct comparative study of 1-tetralone and 2-tetralone conversion over HY zeolite (Si/Al = 15 and 40) in a fixed-bed reactor at 300–500 °C, 2-tetralone demonstrated significantly higher reactivity than 1-tetralone, with the difference becoming more pronounced in the presence of the acidic zeolite catalyst [1]. While the study was conducted on the unsubstituted parent scaffolds, the class-level inference is that the carbonyl position (C-2 vs. C-1) fundamentally governs the thermal and acid-catalyzed reactivity of the tetralone system, making the 2-tetralone scaffold inherently more reactive for transformations such as dehydrogenation to naphthols and coupling reactions [1]. This class-level finding is supported by independent reports that 2-tetralones and their enamines undergo aromatization with cyanogen bromide to naphthols and naphthylamines, whereas 1-tetralone under identical conditions yields 2-bromo-1-tetralone, indicating divergent reaction pathways dictated by carbonyl position [2].

Catalytic Conversion Process Chemistry Thermal Stability

Patent-Documented Synthetic Utility: 6,7-Methylenedioxy-2-tetralone as a Key Intermediate for Heterocyclic Cytotoxic Agents

US Patent 6486167B1 (Rutgers, The State University of New Jersey) explicitly employs 6,7-methylenedioxy-β-tetralone (designated as compound 9) as a key synthetic intermediate for the preparation of heterocyclic cytotoxic agents [1]. In the disclosed synthetic sequence, 6,7-methylenedioxy-β-tetralone (9) and its 6,7-dimethoxy analog (8) were reacted with dimethylformamide and phosphorus tribromide to afford the corresponding 3,4-dihydro-2-bromonaphthaldehyde derivatives in approximately 70% yield. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene proceeded quantitatively to the respective bromonaphthaldehydes (10 and 11) [1]. This demonstrates that the 6,7-methylenedioxy substitution pattern is compatible with the Vilsmeier–Haack-type formylation–bromination cascade and that the resulting bromoaldehyde intermediate serves as a viable electrophilic coupling partner for constructing the tetracyclic benz[a]acridine core of the patented cytotoxic agents.

Anticancer Heterocyclic Synthesis Patent Intermediate

Positional Isomer Criticality: Differential CNS Receptor Engagement of 5,6- vs. 6,7-Methylenedioxy 2-Aminotetralin Derivatives

The 6,7-oxygenation pattern on the 2-aminotetralin scaffold has been established as a critical determinant of central dopaminergic agonist activity. A series of variously N-substituted 2-aminotetralins bearing OH groups at the 5,6- and 6,7-positions were evaluated for cerebral dopamine agonist properties after peripheral and intracerebral administration in rats, demonstrating that the position of aromatic oxygenation directly modulates in vivo dopaminergic efficacy [1]. In a more recent systematic SAR study of aminoalkyl-α-tetralone and α-tetralol derivatives as dual 5-HT₂A/D₂ ligands, substitution at the 7-position of the tetrahydronaphthalene system by an amino group conferred privileged 5-HT₂A affinity, with compound 36 (6-fluorobenzo[d]isoxazol derivative) and compound 25 (alcohol) both achieving pKᵢ values for 5-HT₂A higher than 8.3, alongside good D₂ receptor binding affinities yielding a Meltzer's ratio characteristic of an atypical antipsychotic profile [2]. Although these studies employed α-tetralone scaffolds, the importance of the 6,7-substitution pattern on the aromatic ring of tetralone/aminotetralin systems is a consistent class-level finding: the 6,7-methylenedioxy-2-tetralone scaffold uniquely positions the methylenedioxy bridge in the pharmacophoric region that maps onto the 6,7-oxygenation pattern required for dopaminergic and serotonergic target engagement [1][2].

Dopamine Receptors Serotonin Receptors CNS Drug Discovery SAR

Biocatalytic Reduction: 2-Tetralones Are Privileged Substrates for Enantioselective Ketoreductase-Mediated Synthesis of Chiral 2-Tetralols

Substituted 2-tetralones, as a substrate class, are reduced to the corresponding chiral 2-tetralols with high conversion and high enantioselectivity by engineered mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) [1]. Critically, the position of the substituent on the aromatic ring of 2-tetralones was shown to impact both the binding affinity for the enzyme and the reaction maximum catalytic rate (Vmax), as rationalized by docking studies with several TeSADH mutants [1]. The 6,7-methylenedioxy substitution pattern introduces a conformationally constrained, electron-rich aromatic system that is predicted to modulate enzyme–substrate recognition differently than monomethoxy or dimethoxy analogs. Furthermore, β-tetralones have been employed directly as prochiral ketone substrates in transaminase-mediated stereoselective synthesis: starting from one prochiral β-tetralone (8-methoxy-2-tetralone), both enantiomers of 8-methoxy-2-aminotetraline were obtained in high yields and enantiomeric excesses, followed by elaboration to four distinct serotonin/melatonin receptor agonists [2]. This establishes the 2-tetralone scaffold, including its substituted variants, as a validated substrate class for biocatalytic asymmetric synthesis platforms.

Biocatalysis Enantioselective Synthesis Chiral Alcohols Green Chemistry

High-Value Application Scenarios for 6,7-Methylenedioxy-2-tetralone Based on Verified Evidence


Synthesis of 2-Aminotetralin-Based CNS Drug Candidates Targeting Dopamine and Serotonin Receptors

Medicinal chemistry programs developing dual 5-HT₂A/D₂ ligands or dopamine D₂/D₃ receptor agonists should prioritize 6,7-methylenedioxy-2-tetralone as the entry scaffold. The 6,7-methylenedioxy pattern maps directly onto the established pharmacophoric requirement for dopaminergic activity in 2-aminotetralin derivatives [1][2]. Reductive amination or transaminase-mediated amination of the C-2 ketone yields the corresponding 2-aminotetralin, which can be further N-alkylated to access structurally diverse CNS-targeted compound libraries. Procurement specifications should include confirmation of melting point (91–92 °C) to verify the β-tetralone regioisomer and exclude the α-tetralone (mp 133–134 °C) contaminant.

Construction of Benz[a]acridine-Based Cytotoxic Agents via Vilsmeier–Haack Cascade

Research groups pursuing topoisomerase-targeted or DNA-intercalating anticancer agents based on the benz[a]acridine chemotype can directly adopt the published route in US Patent 6486167B1, which uses 6,7-methylenedioxy-2-tetralone as a key intermediate [3]. The formylation–bromination cascade (DMF/PBr₃, ~70% yield) followed by DDQ oxidation (quantitative) provides a robust entry to bromonaphthaldehyde electrophiles suitable for heterocycle annulation. The methylenedioxy bridge in the final tetracyclic product contributes to the planar, electron-rich chromophore required for DNA intercalation.

Biocatalytic Synthesis of Enantiopure 2-Tetralol and 2-Aminotetralin Chiral Building Blocks

Process chemistry and green chemistry groups can leverage engineered TeSADH ketoreductases or transaminases for the asymmetric reduction or reductive amination of 6,7-methylenedioxy-2-tetralone [4][5]. The methylenedioxy substituent at the 6,7-position is expected to modulate enzyme active-site recognition (binding affinity and Vmax), providing a handle for enzyme engineering campaigns. The resulting enantiopure 2-tetralols and 2-aminotetralins serve as privileged chiral intermediates for CNS drug synthesis.

Quality Control and Identity Release Testing for Regioisomer Verification

Incoming QC laboratories should implement melting point determination (expected range 91–94 °C) as a primary identity test to distinguish 6,7-methylenedioxy-2-tetralone (β-isomer, mp 91–92 °C [3]) from the common synthetic contaminant 6,7-methylenedioxy-1-tetralone (α-isomer, mp 133–134 °C [6]). The ~42 °C differential is sufficient for unambiguous discrimination without requiring NMR or MS instrumentation. Supplementary identity confirmation via 1H NMR (characteristic singlet for the methylenedioxy –OCH₂O– protons at δ 5.92, and the C-3 methylene singlet at δ 3.48) should be included in certificate-of-analysis specifications.

Quote Request

Request a Quote for 6,7-Methylenedioxy-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.